![molecular formula C22H28N4O2S B4670567 N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4670567.png)
N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide
Overview
Description
N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide, also known as MPPTB, is a chemical compound that has been extensively studied for its potential use in scientific research.
Mechanism of Action
N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide acts as a selective antagonist at the dopamine D3 receptor, blocking the binding of dopamine to this receptor and preventing downstream signaling. This results in a decrease in the activity of the D3 receptor and its associated signaling pathways.
Biochemical and Physiological Effects:
N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide has been shown to have a variety of biochemical and physiological effects, including the modulation of dopamine release in the brain, the regulation of locomotor activity, and the modulation of drug-seeking behavior. It has also been shown to have potential therapeutic effects in the treatment of drug addiction and other neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide in lab experiments is its high selectivity for the dopamine D3 receptor, which allows for specific targeting of this receptor in various physiological and pathological processes. However, one limitation is that N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide has a relatively short half-life, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide, including the development of more potent and selective D3 receptor antagonists, the investigation of the potential therapeutic effects of N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide in the treatment of drug addiction and other neurological disorders, and the exploration of the role of the D3 receptor in various physiological and pathological processes. Additionally, further studies are needed to elucidate the exact mechanisms by which N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide exerts its effects on the D3 receptor and downstream signaling pathways.
In conclusion, N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It has been shown to selectively bind to the dopamine D3 receptor with high affinity and has been used to study the effects of D3 receptor activation on behavior, cognition, and drug addiction. While there are some limitations to its use in lab experiments, there are also several future directions for research on N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide that hold promise for advancing our understanding of the role of the D3 receptor in various physiological and pathological processes.
Scientific Research Applications
N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide has been studied for its potential use as a tool compound to investigate the role of the dopamine D3 receptor in various physiological and pathological processes. It has been shown to selectively bind to the dopamine D3 receptor with high affinity and has been used to study the effects of D3 receptor activation on behavior, cognition, and drug addiction.
properties
IUPAC Name |
N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]-3-propoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S/c1-3-15-28-20-6-4-5-17(16-20)21(27)24-22(29)23-18-7-9-19(10-8-18)26-13-11-25(2)12-14-26/h4-10,16H,3,11-15H2,1-2H3,(H2,23,24,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHVBUNPYOSGEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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